(E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-12-7-18(19(28-2)10-16(12)22)25-21(27)15(11-23)9-14-8-13-5-3-4-6-17(13)24-20(14)26/h3-10H,1-2H3,(H,24,26)(H,25,27)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQYZKCRELQOJY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CC3=CC=CC=C3NC2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C/C2=CC3=CC=CC=C3NC2=O)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with various functional groups, such as a cyano group, an amide linkage, and multiple aromatic substituents, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 372.81 g/mol. The presence of chloro, methoxy, and cyano groups suggests a diverse range of chemical reactivity and potential biological activity.
Biological Activity Overview
Preliminary studies indicate that (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide may exhibit several pharmacological properties, including:
- Anticancer Activity : The compound's structural features suggest it may interact with cellular pathways involved in cancer progression.
- Anti-inflammatory Effects : The potential for modulating inflammatory responses through specific biological targets.
- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are significant:
- Functional Groups : The presence of the chloro and methoxy groups can enhance lipophilicity, potentially improving cell membrane permeability.
- Aromatic Systems : The dual aromatic system may facilitate π-stacking interactions with target proteins.
Anticancer Studies
A study focusing on the cytotoxic effects of similar compounds revealed that modifications to the phenyl ring significantly impacted activity against cancer cell lines. For example, compounds with electron-donating groups at specific positions showed enhanced potency (IC50 values ranging from 1.61 to 1.98 µg/mL) against various cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat |
| Compound 10 | 1.98 ± 1.22 | A431 |
The mechanism by which (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide exerts its effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like carbonic anhydrase and histone deacetylases, which play roles in tumor progression and inflammation .
- Modulation of Signaling Pathways : Interactions with protein kinases or transcription factors could alter gene expression related to cell survival and proliferation.
Case Studies
Several case studies have explored the activity of structurally related compounds:
-
Thiazole Derivatives : Research on thiazole-based compounds demonstrated significant anticancer activity, emphasizing the importance of structural modifications in enhancing bioactivity .
- Example : A thiazole derivative exhibited an IC50 value of 10–30 µM against multiple cancer cell lines.
- Oxadiazole Compounds : A review highlighted that oxadiazole derivatives showed diverse biological activities, including anticancer and anti-inflammatory effects, suggesting that similar mechanisms might be applicable to (E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-oxo-1H-quinolin-3-yl)prop-2-enamide .
Comparison with Similar Compounds
Key Observations :
- Chloro Substituents : The presence of chloro groups (e.g., in compound 5c and the target compound) correlates with moderate-to-high melting points (286°C for 5c), likely due to increased molecular symmetry and halogen-mediated intermolecular interactions .
- Quinoline vs. Phenyl Systems: The target compound’s 2-oxo-1H-quinolin-3-yl group introduces a fused heterocyclic system, which may enhance planarity and π-π stacking compared to simpler phenyl or sulfamoylphenyl groups (as in 5b/5c). This could reduce solubility in polar solvents .
- Methoxy and Methyl Groups : The 2-methoxy and 5-methyl substituents on the phenyl ring (target compound and compound from ) may sterically hinder reactivity while improving lipophilicity, a critical factor in drug design .
Comparison with Chromene-Based Acrylamides
describes acrylamides with a 7-hydroxy-2-oxo-2H-chromen-8-yl group (e.g., compounds 4a–4l). Unlike the target compound’s quinoline system, chromene derivatives feature a fused benzopyranone structure. Key differences include:
- Bioactivity : While bioactivity data for the target compound are absent, chromene-based analogs (e.g., 4a–4l) are evaluated for antimicrobial or anticancer properties, suggesting structural motifs that influence biological targeting .
Heterocyclic Variations
highlights (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acrylamide, which substitutes the quinoline ring with a furan and pyrazole system. Differences include:
- Ring Size and Aromaticity: Furan (oxygen-containing) and pyrazole (nitrogen-containing) rings introduce varying electronic environments. The pyrazole’s NH group may participate in hydrogen bonding, absent in the target compound’s quinoline system .
- Steric Effects: Bulky substituents like 4-methylphenyl on furan may reduce conformational flexibility compared to the planar quinoline moiety .
Q & A
Q. What are the recommended synthesis and characterization protocols for this compound?
Methodological Answer:
- Synthesis:
- Step 1: Condensation of 2-oxo-1H-quinoline-3-carbaldehyde with cyanoacetamide derivatives under reflux in ethanol or DMSO (polar aprotic solvents) at 80–100°C for 12–24 hours .
- Step 2: Introduction of the 4-chloro-2-methoxy-5-methylphenyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like triethylamine to optimize yield .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Characterization:
- NMR: - and -NMR to confirm stereochemistry (E-configuration) and substituent positions. Key peaks: cyano group (~110 ppm in ), quinolin-2-one carbonyl (~165 ppm) .
- IR: Stretching vibrations for C≡N (~2200 cm) and amide C=O (~1680 cm) .
- HPLC-MS: To verify molecular ion ([M+H]) and purity (>98%) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility:
- Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (~10 mg/mL). Insoluble in water; use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability:
- Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the enamide bond. Stability in solution: ≤24 hours at 4°C (pH 7.4) .
- Handling: Use amber vials to protect against photodegradation, especially for the quinolin-2-oxo moiety .
Q. How can researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- In vitro Screening:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases) at 1–10 µM concentrations .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC determination after 48-hour exposure .
- Binding Affinity: Surface plasmon resonance (SPR) to measure interactions with recombinant protein targets (KD calculation) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
Methodological Answer:
- Root Cause Analysis:
- Purity Discrepancies: Compare HPLC traces and residual solvent levels (e.g., DMSO) between batches .
- Assay Conditions: Control for pH (e.g., serum-free vs. serum-containing media) and incubation time .
- Metabolite Interference: Perform LC-MS to identify degradation products or active metabolites in cell lysates .
- Validation: Replicate assays in orthogonal systems (e.g., SPR vs. ITC for binding affinity) .
Q. What advanced techniques elucidate the reaction mechanism of enamide bond formation in synthesis?
Methodological Answer:
- Mechanistic Probes:
- Isotopic Labeling: Use -labeled cyanoacetamide to track nitrogen incorporation via -NMR .
- Kinetic Studies: Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) to map energy barriers for E/Z isomerization .
Q. How can crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Grow crystals via vapor diffusion (e.g., dichloromethane/pentane) .
- Key Parameters: Confirm dihedral angles between quinoline and phenyl rings (critical for π-π stacking in target binding) .
- Data Interpretation: Use SHELX for structure refinement; validate hydrogen bonding (amide N-H∙∙∙O=C) .
Q. How to conduct structure-activity relationship (SAR) studies for optimizing bioactivity?
Methodological Answer:
- SAR Design:
- Core Modifications: Synthesize analogs with halogen substitutions (e.g., F, Br) at the 4-chlorophenyl group to assess steric/electronic effects .
- Side-Chain Variations: Replace methoxy with ethoxy or trifluoromethoxy groups to study metabolic stability .
- Bioisosteres: Substitute the cyano group with nitro or carbonyl to evaluate binding affinity trade-offs .
- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, Hammett σ) with IC values .
Q. What methods address low yield or selectivity in multi-step synthesis?
Methodological Answer:
- Optimization Approaches:
- Catalyst Screening: Test Pd/C vs. Pd(OAc) for hydrogenation steps to reduce byproducts .
- Solvent Effects: Switch from ethanol to THF for better solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >90% yield .
- Analytical Support: Use UPLC-MS to track intermediates and adjust stoichiometry in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
